An In-Depth Technical Guide to the Mechanism of Action of SAR103168
An In-Depth Technical Guide to the Mechanism of Action of SAR103168
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SAR103168 is a potent, multi-targeted tyrosine kinase inhibitor belonging to the pyrido[2,3-d]pyrimidine subclass. Developed initially for relapsed or refractory acute myeloid leukemia (AML) and high-risk myelodysplastic syndrome (MDS), its mechanism of action is centered on the inhibition of key signaling pathways involved in leukemogenesis, cell survival, and angiogenesis. Preclinical data demonstrated significant anti-leukemic activity through the induction of apoptosis and inhibition of proliferation in both AML and chronic myeloid leukemia (CML) models.[1][2] While SAR103168 showed a strong preclinical rationale for development, its clinical progression was halted in a Phase I trial due to unpredictable pharmacokinetic variability, which prevented the determination of a maximum tolerated dose.[2][3][4] This guide provides a comprehensive overview of the preclinical data defining the compound's mechanism of action.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
SAR103168 functions as an antagonist by inhibiting the kinase activity of a specific spectrum of tyrosine kinases that are crucial for tumor cell signaling and angiogenesis.[1][2] Its primary targets include the entire Src kinase family, Abl kinase, and several angiogenic receptor kinases.[1] The inhibition of these kinases disrupts downstream signaling cascades, leading to reduced cell proliferation and induction of apoptosis in malignant cells.[1][2]
Target Kinase Profile
The compound has demonstrated potent inhibitory activity against a range of kinases critical in myeloid leukemias and tumor angiogenesis.[1][5]
Table 1: SAR103168 Target Kinase Inhibition Profile
| Target Kinase Family | Specific Kinases Inhibited | IC50 (nM) | Notes |
| Src Family Kinases | Src, Lyn | 0.65 ± 0.02 (for Src) | Potent, nanomolar inhibition demonstrated against Src auto-phosphorylation.[1][2] |
| Abl Kinase | Abl | Data not available | Inhibition of Abl is a key mechanism for activity in CML. |
| Angiogenic Receptors | VEGFR1, VEGFR2, Tie-2 | Data not available | Inhibition of these receptors suggests anti-angiogenic properties.[1][5] |
| Growth Factor Receptors | PDGFR, FGFR1, FGFR3, EGFR | Data not available | Broad activity against receptors involved in cell growth and proliferation.[1][5] |
Note: Comprehensive IC50 values for all target kinases are not publicly available in the reviewed literature. The provided Src IC50 was determined at 100 μM ATP.[1]
Disruption of Key Signaling Pathways
The anti-leukemic effect of SAR103168 is a direct consequence of its ability to block critical downstream signaling pathways. Inhibition of Src family kinases, in particular, leads to a dose-dependent reduction in the phosphorylation of multiple key effector proteins.[1]
Src-Mediated Signaling Cascade
Inhibition of Src and Lyn phosphorylation by SAR103168 directly impacts downstream pathways integral to cell adhesion, migration, and proliferation.[1]
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Focal Adhesion and Migration: SAR103168 inhibits the phosphorylation of Proline-rich tyrosine kinase 2 (PYK2), Focal Adhesion Kinase (FAK), and p130Cas, which are central components of focal adhesion signaling that regulates cell motility and invasion.[1]
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Stress and Proliferation Pathways: The compound effectively blocks the phosphorylation of Jun N-terminal Kinase (JNK) and Mitogen-Activated Protein Kinase (MAPK), key regulators of cellular responses to stress and mitogenic signals.[1]
STAT5 Survival Pathway
A critical finding from preclinical studies is the ability of SAR103168 to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5) in both the KG1 AML cell line and in fresh cells from AML patients.[1][6] The STAT5 pathway is a crucial survival signal often upregulated in cancer cells, and its suppression is a key contributor to the pro-apoptotic effects of SAR103168.[1][6]
Caption: SAR103168 Signaling Pathway Inhibition.
Preclinical Efficacy
SAR103168 demonstrated significant anti-leukemic activity across a range of preclinical models, both in vitro and in vivo.
In Vitro Studies
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Cell Proliferation and Apoptosis: The compound inhibited proliferation and induced apoptosis in various acute and chronic myeloid leukemia cell lines with nanomolar IC50 values.[1][2]
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Patient-Derived Samples: SAR103168 was effective in inhibiting the proliferation of leukemic progenitors (CFU-L) from 29 AML patients. Notably, over 85% of the tested AML patient samples were sensitive to the agent.[1][2][3] This activity was independent of FLT3 expression status and was also observed in 50% of high-risk patient samples with complex cytogenetics.[1]
In Vivo Studies
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AML Xenograft Models: In severe combined immunodeficiency (SCID) mice bearing human AML tumors (from cell lines such as KG1, EOL-1, Kasumi-1, and CTV1), administration of SAR103168, either intravenously or orally, led to impaired tumor growth and, in some cases, tumor regression.[1] This anti-tumor activity correlated with the potent inhibition of Src downstream signaling pathways within the tumors.[1][3]
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CML Xenograft Models: Similar potent anti-tumor activity was observed in CML xenograft models using the K562 cell line.[1]
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Combination Therapy: The combination of SAR103168 with the standard AML chemotherapy agent cytarabine resulted in synergistic anti-tumor activity in both AML and CML models.[1]
Experimental Methodologies (Generalized Protocols)
The following sections describe generalized protocols representative of the methods used in the key preclinical evaluation of SAR103168, as inferred from the publication by Bourrié et al. For exact, detailed protocols, reference to the original publication is required.
In Vitro Kinase Inhibition Assay (Src Kinase)
This assay is designed to measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
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Reaction Mixture Preparation: A reaction buffer is prepared containing a kinase (e.g., recombinant Src kinase domain, Src(260-535)), a specific peptide substrate, and ATP (e.g., at a concentration of 100 μM).
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Compound Incubation: SAR103168 is added to the reaction mixture at various concentrations.
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Reaction Initiation and Incubation: The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a defined period.
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Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiolabeling with ³²P-ATP and subsequent capture on a filter, or by using fluorescence-based assays that detect ADP production.
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Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (DMSO vehicle), and the IC50 value is determined by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cellular Phosphorylation Assay (Western Blot)
This method is used to determine if a compound inhibits the phosphorylation of specific proteins within whole cells.
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Cell Culture and Treatment: AML cells (e.g., KG1) are cultured and then treated with varying concentrations of SAR103168 or a vehicle control for a specified duration.
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Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
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Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
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SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
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Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of a target protein (e.g., anti-phospho-STAT5). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
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Normalization: The membrane is often stripped and re-probed with an antibody for the total (phosphorylated and unphosphorylated) protein to confirm equal loading.
In Vivo AML Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of a compound in a living animal model.
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Animal Model: Immunodeficient mice (e.g., SCID mice) are used.
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Tumor Implantation: Human AML cells (e.g., 5-10 million KG1 cells) are injected subcutaneously or intravenously into the mice.
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Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, SAR103168, cytarabine, SAR103168 + cytarabine).
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Drug Administration: SAR103168 is administered to the mice via an appropriate route (e.g., oral gavage or intravenous infusion) on a defined schedule and dose.
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Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
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Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumors are then excised for pharmacodynamic analysis (e.g., Western blot for p-Src).
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Data Analysis: Tumor growth inhibition is calculated, and statistical comparisons are made between the treatment groups.
Conclusion
SAR103168 is a multi-targeted kinase inhibitor with a well-defined preclinical mechanism of action. Its potent, nanomolar inhibition of Src family kinases and its broader activity against Abl and key angiogenic and growth factor receptors translate into the effective blockade of crucial downstream signaling pathways like STAT5 and MAPK. This mechanistic profile resulted in significant anti-proliferative and pro-apoptotic activity in a wide range of in vitro and in vivo models of myeloid leukemias. While clinical development was halted due to pharmacokinetic challenges, the detailed understanding of SAR103168's mechanism of action provides a valuable technical framework for the development of future multi-targeted kinase inhibitors for hematologic malignancies.
